5-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
Description
5-Chloro-N-(3,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by a trifluoromethyl group at position 3, a chlorine atom at position 5, and a 3,4-dimethylphenyl substituent on the carboxamide nitrogen. This compound belongs to a class of agrochemicals and pharmaceuticals where the trifluoromethyl group enhances metabolic stability and lipophilicity, while the chloro and dimethylphenyl groups influence steric and electronic properties .
Properties
IUPAC Name |
5-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF3N3O/c1-7-4-5-9(6-8(7)2)19-13(22)10-11(14(16,17)18)20-21(3)12(10)15/h4-6H,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTTWEJFJLKDLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=C2C(F)(F)F)C)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Trifluoromethyl Role : The trifluoromethyl group at position 3 is conserved in many bioactive pyrazoles due to its electron-withdrawing nature and resistance to metabolic degradation .
- Synthetic Yields : Coupling reactions for carboxamide derivatives typically yield 60–70%, consistent with methods in .
Insecticidal Activity
Pyrazole-4-carboxamides with 5-chloro-3-(trifluoromethyl) motifs, such as those in , exhibit moderate to potent insecticidal activity against Mythimna separata at 50–200 mg/L. The target compound’s 3,4-dimethylphenyl group may enhance lipid membrane penetration, improving efficacy compared to derivatives with electron-deficient aryl groups (e.g., 4-cyanophenyl in 3a) .
Cannabinoid Receptor Antagonism
The compound in demonstrates that dichlorophenyl and pyridylmethyl substituents confer potent CB1 antagonism (IC50 = 0.139 nM). In contrast, the target compound’s dimethylphenyl group may reduce receptor affinity due to steric hindrance, highlighting how subtle structural changes redirect biological targets .
Physicochemical Properties
- Melting Points: Derivatives with halogenated aryl groups (e.g., 3b: 171–172°C) exhibit higher melting points than non-halogenated analogues (3a: 133–135°C), suggesting stronger intermolecular interactions . The target compound’s melting point is unreported but expected to align with dimethylphenyl-containing analogues.
- Spectroscopic Data : $ ^1H $-NMR signals for pyrazole protons in (δ 7.2–8.1 ppm) and (δ 7.4–7.6 ppm) confirm aromatic substitution patterns, which can guide structural validation of the target compound .
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